molecular formula C13H10N2O2S B3839733 2-[(2-Methyl-1,3-thiazol-4-yl)methyl]isoindole-1,3-dione

2-[(2-Methyl-1,3-thiazol-4-yl)methyl]isoindole-1,3-dione

Cat. No.: B3839733
M. Wt: 258.30 g/mol
InChI Key: YOVWBHOOYTXDOU-UHFFFAOYSA-N
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Description

The compound “2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-isoindole-1,3(2H)-dione” is a complex organic molecule that contains a thiazole ring and an isoindole dione group. Thiazole is a five-membered heterocyclic compound containing sulfur and nitrogen . Isoindole dione, also known as phthalimide, is a type of imide and is a key component in many pharmaceuticals and organic materials .


Molecular Structure Analysis

Thiazole is a planar, aromatic molecule, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The isoindole dione group is also planar and conjugated, contributing to the overall stability of the molecule .


Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions, including electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position . The isoindole dione group can participate in reactions typical of imides, such as hydrolysis .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . The physical and chemical properties of the compound would also be influenced by the isoindole dione group .

Future Directions

The compound “2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-isoindole-1,3(2H)-dione” could be a subject of future research due to the known biological activities of thiazole and isoindole dione derivatives . Studies could focus on its synthesis, properties, and potential biological activities.

Properties

IUPAC Name

2-[(2-methyl-1,3-thiazol-4-yl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c1-8-14-9(7-18-8)6-15-12(16)10-4-2-3-5-11(10)13(15)17/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVWBHOOYTXDOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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